

# benzenesulfonic acid monohydrate chemical properties

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## Compound of Interest

Compound Name: *Benzenesulfonic acid monohydrate*

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An In-depth Technical Guide to the Chemical Properties of **Benzenesulfonic Acid Monohydrate**

## Introduction

Benzenesulfonic acid ( $C_6H_5SO_3H$ ) is an organosulfur compound and the simplest aromatic sulfonic acid.<sup>[1]</sup> It is often stored and used in its monohydrate form ( $C_6H_5SO_3H \cdot H_2O$ ). This compound presents as white deliquescent sheet crystals or a white waxy solid.<sup>[1]</sup> Benzenesulfonic acid is a strong acid, almost fully dissociating in aqueous solutions, which makes it a valuable catalyst and intermediate in a wide range of chemical processes.<sup>[1][2]</sup> Its applications are extensive, serving as a key ingredient in the synthesis of dyes, pharmaceuticals (where its salts are known as besylates), and surfactants used in detergents.<sup>[3][4][5]</sup>

## Core Chemical and Physical Properties

The fundamental properties of **benzenesulfonic acid monohydrate** are summarized below. These values represent a compilation from various chemical suppliers and databases.

Property	Value	Citations
CAS Number	26158-00-9	[3][4][6]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> SO <sub>3</sub> H·H <sub>2</sub> O	[3][6][7]
Molecular Weight	176.19 g/mol	[3][4][8]
Appearance	White to orange or light brown powder/solid.[3][9] Deliquescent plates or tablets. [10]	[3][9][10]
Melting Point	42-49 °C	[3][6][7]
Density	~1.320 g/cm <sup>3</sup>	[3][11]
pKa	-2.8	[1][2][12]
Solubility	Freely soluble in water and alcohol.[1][10][12] Slightly soluble in benzene.[1][12] Insoluble in diethyl ether and carbon disulfide.[1][12]	[1][10][12]

## Reactivity and Stability

- **Stability:** Benzenesulfonic acid is stable under normal temperatures and pressures but is hygroscopic and can absorb moisture from the air.[9][13]
- **Incompatible Materials:** It is incompatible with strong oxidizing agents and strong bases.[9][11]
- **Hazardous Decomposition:** When heated to decomposition or during a fire, it can emit toxic gases, including carbon oxides (CO, CO<sub>2</sub>) and sulfur oxides (SO<sub>x</sub>).[9][11][14]
- **Reactions:**
  - **Acid Catalysis:** Due to its strong acidic nature, it is an effective catalyst in reactions such as esterification.[15][16][17] It serves as a less corrosive alternative to mineral acids like

sulfuric acid.[17]

- Desulfonation: The sulfonation process is reversible. Heating benzenesulfonic acid in water near 200 °C will reverse the reaction, yielding benzene and sulfuric acid.[1]
- Salt Formation: As a strong acid, it readily reacts with bases to form salts, known as benzenesulfonates (or besylates). This property is widely used in pharmaceuticals to enhance the solubility and bioavailability of drug compounds.[4]
- Conversion to Derivatives: It can be converted to other functional groups typical of aromatic sulfonic acids, such as benzenesulfonyl chloride, sulfonamides, and sulfonate esters.[1]

## Experimental Protocols

### Synthesis of Benzenesulfonic Acid via Aromatic Sulfonation

This protocol describes a general method for the sulfonation of benzene to produce benzenesulfonic acid.

- Objective: To synthesize benzenesulfonic acid by the electrophilic aromatic substitution reaction of benzene with sulfur trioxide.[5][18]
- Materials:
  - Dry benzene (reactant and solvent)
  - Liquid, stabilized sulfur trioxide (sulfonating agent)
  - Acetic anhydride (optional, to suppress sulfone formation)[18]
  - Three-necked reaction flask, sulfur trioxide generator, condenser, and vacuum source.
- Procedure:
  - Charge a three-necked reaction flask with dry benzene (e.g., 5 gram molecules) and a small amount of acetic anhydride (e.g., 1 g).[18]

- Heat the reaction flask to 40°C and reduce the pressure until the benzene refluxes vigorously.[18]
- Charge a separate generator flask with liquid sulfur trioxide (e.g., 2.5 gram molecules).[18]
- Connect the generator to the reaction flask, allowing the sulfur trioxide vapor to be drawn into the refluxing benzene.[18]
- Gently warm the trioxide generator to maintain a steady evaporation of SO<sub>3</sub>. [18]
- The reaction is complete when all the sulfur trioxide has been transferred and the refluxing of benzene ceases.[18]
- Isolate the anhydrous benzenesulfonic acid by distilling off the excess benzene under vacuum. The product is a light-colored oil that slowly crystallizes.[18]

## Determination of pKa by Potentiometric Titration

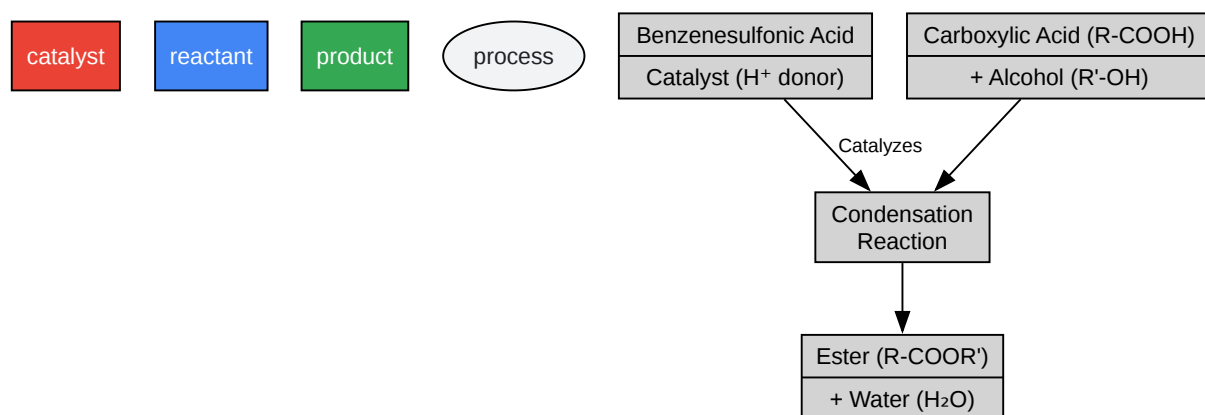
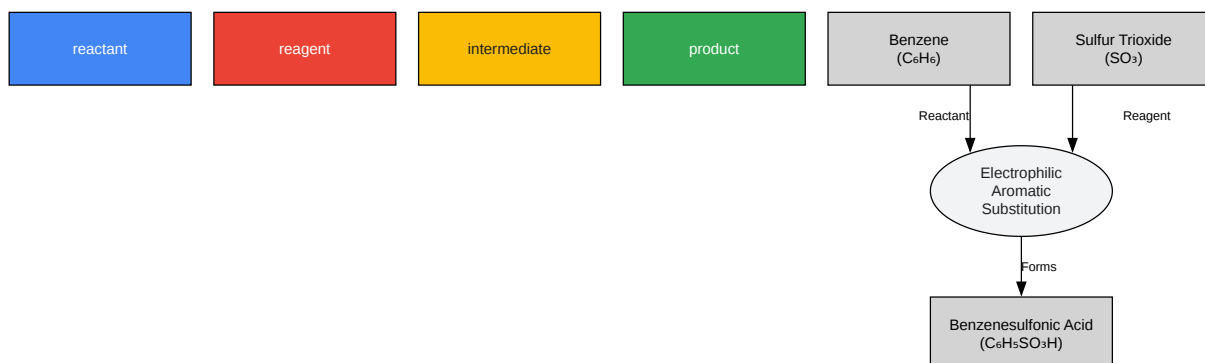
This protocol outlines a general method for determining the acid dissociation constant (pKa) of a strong acid like benzenesulfonic acid via potentiometric titration.

- Objective: To determine the pKa value by generating a titration curve (pH vs. volume of titrant).
- Materials:
  - **Benzenesulfonic acid monohydrate** sample
  - Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)
  - Calibrated pH meter and electrode
  - Buret, beaker, magnetic stirrer, and stir bar
  - Deionized water
- Procedure:

- Preparation: Accurately weigh a sample of benzenesulfonic acid and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.1 M).
- Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the buret filled with 0.1 M NaOH above the beaker. [\[19\]](#)
- Initial Measurement: Record the initial pH of the acid solution before adding any base. [\[19\]](#)
- Titration: Add the NaOH titrant in small, precise increments (e.g., 0.5–1.0 mL). After each addition, allow the solution to mix thoroughly and the pH reading to stabilize before recording the pH and the total volume of NaOH added. [\[19\]](#)[\[20\]](#)
- Equivalence Point: As the titration approaches the equivalence point, the pH will begin to change rapidly with each drop of titrant. [\[20\]](#) Reduce the increment volume to single drops in this region to accurately capture the inflection point.
- Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the center of the steepest part of the curve (the inflection point). [\[20\]](#) For a strong acid like benzenesulfonic acid, the pKa is not determined from the half-equivalence point as with weak acids, because the initial pH is already very low and the dissociation is essentially complete. [\[21\]](#) The titration curve confirms its nature as a strong acid. [\[22\]](#)

## Visualizations

Visual diagrams are provided below to illustrate key chemical processes and workflows involving benzenesulfonic acid.



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